molecular formula C9H10N2O4 B1270038 (3R)-3-amino-3-(4-nitrophenyl)propanoic acid CAS No. 501120-99-6

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid

Cat. No.: B1270038
CAS No.: 501120-99-6
M. Wt: 210.19 g/mol
InChI Key: JVQPVKJZKRICRR-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as amino acid oxidases and transaminases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. The interactions with specific enzymes and cofactors can influence the overall metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as metabolism, gene expression, and cellular signaling .

Properties

IUPAC Name

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPVKJZKRICRR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362530
Record name (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501120-99-6
Record name (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hot solution of sodium ethoxide prepared from sodium (9.33 g, 405 mmol) and EtOH (330 ml) was added a hot solution of hydroxylamine hydrochloride (28.17 g, 405 mmol) in water (18 ml). A white precipitate was formed immediately. The mixture was cooled rapidly and the solid removed by filtration and washed with EtOH (40 ml). The filtrate was then returned to the reaction flask and 4-nitrocinnamic acid (30 g, 155 mmol) was added. The mixture was heated to reflux overnight. The resulting mixture was cooled to 0° and the precipitate filtered off and the solid washed with EtOH (50 ml), water (50 ml) and finally EtOH (50 ml) to give the title compound as a pale yellow solid (16 g, 49%). δH (D2O) 8.31 (2H, d, J 8.7 Hz, ArH), 7.69 (2H, d, J 8.7 Hz, ArH), 4.81 (1H, app. dd. J 7.2, 7.1 CHNH2), 2.94 (1H, dd, J 16.4, 7.7 Hz, CHAHB) and 2.86 (1H, dd, J 16.4 and 6.7 Hz, CHAHB); m/z (ES+, 60V) 211 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
28.17 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Yield
49%

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